3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a carboxylic acid group and a pyridin-4-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of pyridine-4-carboxylic acid with pyridin-4-ylmethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-(Pyridin-4-ylmethylamino)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its isomers, this compound has a combination of a carboxylic acid group and a pyridin-4-ylmethylamino group, making it versatile for various applications .
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-(pyridin-4-ylmethylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-3-6-14-8-11(10)15-7-9-1-4-13-5-2-9/h1-6,8,15H,7H2,(H,16,17) |
InChI Key |
JZFPZJCVKDDBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.